2,3-Dimethylphenol
Overview
Description
2,3-Dimethylphenol, also known as 1-Hydroxy-2,3-dimethylbenzene, is an organic compound with the molecular formula C8H10O. It is a type of phenol, characterized by the presence of two methyl groups attached to the benzene ring at the 2nd and 3rd positions. This compound is known for its distinct phenolic odor and is used in various industrial applications.
Mechanism of Action
Target of Action
2,3-Dimethylphenol, also known as 3-Hydroxyl-o-xylene or vic.-o-Xylenol
Mode of Action
They can act as antioxidants, neutralizing harmful free radicals, or as enzyme inhibitors, disrupting critical biochemical processes .
Biochemical Pathways
This compound is degraded by bacteria through different catabolic pathways . One such pathway is the meta-cleavage pathway for catechol, a major route for the microbial degradation of aromatic compounds . In this pathway, this compound is converted into dead-end products 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid . The transient accumulation of these products can repress the consumption of other substrates from the mixture .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
They can cause oxidative stress, disrupt cell membranes, inhibit enzymes, and interfere with DNA replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substrates can affect its degradation . Additionally, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylphenol can be synthesized through the diazotization and hydrolysis of 2,3-xylidine. The process involves the conversion of 2,3-xylidine to its diazonium salt, followed by hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the synthesis of other chemicals. It can also be obtained through the catalytic hydrogenation of 2,3-dimethylbenzaldehyde.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into 2,3-dimethylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: 2,3-Dimethylquinone.
Reduction: 2,3-Dimethylcyclohexanol.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
2,3-Dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have explored its role in enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of resins, plastics, and as a solvent in chemical processes.
Comparison with Similar Compounds
- 2,4-Dimethylphenol
- 2,5-Dimethylphenol
- 2,6-Dimethylphenol
- 3,4-Dimethylphenol
Comparison: 2,3-Dimethylphenol is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. For instance, 2,6-Dimethylphenol has methyl groups at the 2nd and 6th positions, leading to different steric and electronic effects compared to this compound .
Properties
IUPAC Name |
2,3-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBBPBRQALCEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O, Array | |
Record name | 2,3-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID6025143 | |
Record name | 2,3-Dimethylphenol | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dimethylphenol appears as colorless crystalline solid or brown chunky solid. Taste threshold concentration 0.03 mg/L. Odor threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless or brown solid; [CAMEO] Crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2,3-DIMETHYLPHENOL | |
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Record name | Phenol, 2,3-dimethyl- | |
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Boiling Point |
424 °F at 760 mmHg (NTP, 1992), 218 °C, 216.00 to 218.00 °C. @ 760.00 mm Hg, 203-225 °C | |
Record name | 2,3-DIMETHYLPHENOL | |
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Record name | 2,3-Dimethylphenol | |
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Flash Point |
61-95 °C c.c. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, In water, 4.57X10+3 mg/l @ 25 °C., Very sol in benzene, chloroform, 4.57 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 4-8 | |
Record name | 2,3-DIMETHYLPHENOL | |
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Density |
1.02-1.13 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
1 mmHg at 132.8 °F ; 5 mmHg at 182.8 °F; 10 mmHg at 207.7 °F (NTP, 1992), 0.08 [mmHg], Vapor pressure: 10 mm Hg at 97.6 °C, 0.089 mm Hg @ 25 °C, Vapor pressure, Pa at ? °C: 0.5-37 | |
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Color/Form |
Needles from water or dilute alcohol | |
CAS No. |
526-75-0, 1300-71-6 | |
Record name | 2,3-DIMETHYLPHENOL | |
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Record name | 2,3-xylenol | |
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Record name | 2,3-Dimethylphenol | |
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Melting Point |
167 °F (NTP, 1992), 75 °C (also reported as 72.57 °C), 75 °C, 25-75 °C | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5676 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032148 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | XYLENOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.